molecular formula C13H11BrMgO B14882742 magnesium;1-methoxy-2-phenylbenzene;bromide

magnesium;1-methoxy-2-phenylbenzene;bromide

Cat. No.: B14882742
M. Wt: 287.43 g/mol
InChI Key: JSYIHQULMSEQNU-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-2-phenylbenzene;bromide, also known as 2-methoxyphenylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and used to form carbon-carbon bonds. This compound is particularly valuable in the formation of various organic molecules due to its ability to act as a nucleophile in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methoxyphenylmagnesium bromide typically involves the reaction of magnesium turnings with 2-bromomethoxybenzene in an anhydrous ether solvent. The reaction is initiated by the addition of iodine crystals to activate the magnesium. The mixture is then heated to reflux, and the bromide compound is added dropwise to ensure a controlled reaction. The general reaction is as follows:

Mg+C6H4(OCH3)BrC6H4(OCH3)MgBr\text{Mg} + \text{C}_6\text{H}_4(\text{OCH}_3)\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_3)\text{MgBr} Mg+C6​H4​(OCH3​)Br→C6​H4​(OCH3​)MgBr

Industrial Production Methods

In an industrial setting, the production of 2-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and addition controls to ensure the safety and efficiency of the reaction. The product is typically purified by distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from reactions with 2-methoxyphenylmagnesium bromide include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.

Scientific Research Applications

2-methoxyphenylmagnesium bromide is widely used in scientific research for:

    Organic Synthesis: Formation of complex organic molecules.

    Pharmaceuticals: Synthesis of drug intermediates.

    Material Science: Preparation of polymers and other advanced materials.

    Biological Studies: Investigating the reactivity and interaction of organic molecules in biological systems.

Mechanism of Action

The mechanism by which 2-methoxyphenylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the methoxy group.

    2-Methoxyphenylmagnesium Chloride: Similar but uses chloride instead of bromide.

    Methylmagnesium Bromide: Contains a methyl group instead of a phenyl group.

Uniqueness

2-methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. The methoxy group can also participate in additional interactions, such as hydrogen bonding, which can further stabilize reaction intermediates.

Properties

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

IUPAC Name

magnesium;1-methoxy-2-phenylbenzene;bromide

InChI

InChI=1S/C13H11O.BrH.Mg/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

JSYIHQULMSEQNU-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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